2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methylphenyl)acetamide
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Description
The compound is a quinoline derivative, which is a type of aromatic compound that is often used in medicinal chemistry . The presence of the methoxyphenyl, acetamide, and dioxolo groups suggest that this compound could have interesting chemical properties and potential applications.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Scientific Research Applications
Structural and Coordination Behavior
One study investigated the spatial orientations and coordination behavior of similar amide derivatives, revealing insights into their anion coordination capabilities. The study demonstrated that these compounds could form channel-like structures through self-assembly, driven by weak interactions such as C–H⋯π and C–H⋯O. This understanding is crucial for applications in molecular recognition and self-assembly processes in materials science (Kalita & Baruah, 2010).
Synthetic Methodology and Biological Activity
Research into the synthesis and biological evaluation of compounds structurally related to the query compound has led to the discovery of molecules with significant anti-lipid peroxidation activity. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases. The study highlights the potential of these compounds in medicinal chemistry, particularly in creating treatments for conditions exacerbated by oxidative stress (Vlachou et al., 2023).
Ligand Design for Asymmetric Catalysis
Another avenue of research involves the development of rigid P-chiral phosphine ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This study underlines the compound's utility in synthesizing chiral pharmaceutical ingredients, showcasing its importance in pharmaceutical manufacturing and synthetic organic chemistry (Imamoto et al., 2012).
Aldose Reductase Inhibition
Compounds with a quinoxalinone base have been synthesized and shown to inhibit aldose reductase effectively, an enzyme implicated in diabetic complications. By combining potent ALR2 inhibition with antioxidant activity, these compounds represent a multifaceted approach to combating diabetic complications, highlighting their therapeutic potential (Qin et al., 2015).
Properties
IUPAC Name |
2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-17-3-5-21(6-4-17)29-26(31)15-30-23-13-25-24(34-16-35-25)12-18(23)11-19(27(30)32)14-28-20-7-9-22(33-2)10-8-20/h3-13,28H,14-16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZRDFRJJPOIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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